molecular formula C9H11FO3 B3347370 2-Fluoro-1-methoxy-4-methoxymethoxybenzene CAS No. 133788-99-5

2-Fluoro-1-methoxy-4-methoxymethoxybenzene

Cat. No.: B3347370
CAS No.: 133788-99-5
M. Wt: 186.18 g/mol
InChI Key: LGGWGQLEVZKQML-UHFFFAOYSA-N
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Description

2-Fluoro-1-methoxy-4-methoxymethoxybenzene is a substituted benzene derivative featuring a fluorine atom at the ortho position (C2), a methoxy group at the para position (C1), and a methoxymethoxy group at the meta position (C4). This compound is notable for its dual ether functionalities (methoxy and methoxymethoxy), which influence its electronic properties and reactivity. The synthesis involves lithiation of 4-difluoro-1-(methoxymethoxy)benzene with sec-butyllithium in tetrahydrofuran (THF) at −75 °C, yielding (2,6-difluoro-3-methoxymethoxy-phenyl)lithium (83% yield), followed by reaction with 1,1,2-trichloro-1,2,2-trifluoroethane to produce 2-chloro-1,3-difluoro-4-methoxymethoxybenzene (82% yield) . These steps highlight its use as an intermediate in organofluorine chemistry, particularly in synthesizing complex aromatic systems.

Properties

IUPAC Name

2-fluoro-1-methoxy-4-(methoxymethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO3/c1-11-6-13-7-3-4-9(12-2)8(10)5-7/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGWGQLEVZKQML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC(=C(C=C1)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-methoxy-4-methoxymethoxybenzene typically involves the fluorination of a suitable precursor, such as 1-methoxy-4-methoxymethoxybenzene. The fluorination can be achieved using a fluorinating agent like anhydrous hydrogen fluoride under controlled conditions. The reaction is carried out at elevated temperatures, typically between 50°C to 150°C, and under pressure to ensure the selective introduction of the fluorine atom .

Industrial Production Methods

In an industrial setting, the production of 2-Fluoro-1-methoxy-4-methoxymethoxybenzene may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents and maintain the required reaction conditions. The process is optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-methoxy-4-methoxymethoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The methoxy and methoxymethoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can be reduced under specific conditions to modify the functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions to facilitate substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed to oxidize the methoxy groups.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents, while oxidation can produce aldehydes or acids.

Scientific Research Applications

2-Fluoro-1-methoxy-4-methoxymethoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Fluoro-1-methoxy-4-methoxymethoxybenzene exerts its effects involves interactions with specific molecular targets. The fluorine atom and methoxy groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include metabolic processes where the compound is modified by enzymatic reactions, leading to the formation of active metabolites.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Analysis and Structural Analogues

The table below compares 2-Fluoro-1-methoxy-4-methoxymethoxybenzene with structurally related compounds, focusing on substituent effects, synthesis routes, and applications:

Compound Name Substituents Key Synthesis Steps Yield Applications/Notes Reference
2-Fluoro-1-methoxy-4-methoxymethoxybenzene C2: F; C1: OMe; C4: OCH2OMe Lithiation of 4-difluoro-1-(methoxymethoxy)benzene, followed by halogenation 83-82% Intermediate for fluorinated aromatics
2-Chloro-1-fluoro-4-methoxybenzene C2: Cl; C1: F; C4: OMe Direct halogenation or nucleophilic substitution N/A Higher lipophilicity; agrochemicals
4-Benzyloxy-2-bromo-1-methoxybenzene C4: OBn; C2: Br; C1: OMe Protection of 4-methoxyphenol with acetyl, bromination, benzylation High Photostability studies; crystallography
4-Fluoro-5-(4-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole Triazole core with 4-OMe and F substituents Cycloaddition of (Z)-1-(2-fluoro-2-nitrovinyl)-4-methoxybenzene with azidobenzene 73% Fluorescent probes; medicinal chemistry
1-Methoxy-2-amino-4-ß-hydroxyethyl-amino-benzene C1: OMe; C2: NH2; C4: NHCH2CH2OH Multi-step functionalization of anisole derivatives N/A Oxidative hair dye (3% max. concentration)

Key Differences and Functional Impacts

  • Electronic Effects : The methoxymethoxy group in 2-Fluoro-1-methoxy-4-methoxymethoxybenzene enhances electron-donating capacity compared to simpler methoxy or halogen substituents, altering reactivity in electrophilic substitution reactions .
  • Synthetic Complexity : Compounds like 4-Benzyloxy-2-bromo-1-methoxybenzene require multi-step protection/deprotection strategies (e.g., acetyl and benzyl groups), whereas the target compound utilizes direct lithiation-halogenation .
  • Applications : Halogenated analogues (e.g., 2-Chloro-1-fluoro-4-methoxybenzene) are prioritized in agrochemicals due to stability and lipophilicity, while triazole derivatives (e.g., ) are favored in biomedical research for their heterocyclic versatility.

Reactivity and Stability

  • Hydrolytic Stability : The methoxymethoxy group is more resistant to hydrolysis than benzyloxy or acetyl-protected analogues, making it suitable for reactions requiring aqueous conditions .
  • Photostability : Brominated derivatives (e.g., 4-Benzyloxy-2-bromo-1-methoxybenzene) exhibit lower photostability compared to fluorinated compounds, limiting their use in UV-exposed applications .

Research Findings and Trends

  • Synthetic Efficiency : The lithiation route for 2-Fluoro-1-methoxy-4-methoxymethoxybenzene offers higher regioselectivity than traditional Friedel-Crafts alkylation, reducing byproducts .
  • Emerging Analogues : Recent studies highlight triazole- and fluorinated hybrids (e.g., ) for drug discovery, though methoxymethoxy-containing compounds remain niche in material science due to synthetic complexity.

Biological Activity

2-Fluoro-1-methoxy-4-methoxymethoxybenzene is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-Fluoro-1-methoxy-4-methoxymethoxybenzene features a fluorine atom and two methoxy groups attached to a benzene ring. Its molecular formula is C10H13F O3, and it has unique properties that may contribute to its biological activity.

Biological Activity Overview

Research indicates that 2-Fluoro-1-methoxy-4-methoxymethoxybenzene exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that the compound demonstrates significant antibacterial properties against various strains of bacteria. For instance, it has been effective against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
  • Antifungal Properties : The compound has also been evaluated for its antifungal activity, showing effectiveness against common fungal pathogens. This is particularly relevant in the context of increasing resistance to traditional antifungal agents.
  • Anticancer Potential : Preliminary studies suggest that 2-Fluoro-1-methoxy-4-methoxymethoxybenzene may possess anticancer properties. It appears to inhibit the growth of certain cancer cell lines, although further research is necessary to elucidate the underlying mechanisms.

The biological activity of 2-Fluoro-1-methoxy-4-methoxymethoxybenzene is believed to be linked to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and fungal metabolism, leading to cell death.
  • Cell Cycle Disruption : In cancer cells, it may interfere with the cell cycle, preventing proliferation and inducing apoptosis.

Synthesis Methods

The synthesis of 2-Fluoro-1-methoxy-4-methoxymethoxybenzene can be achieved through various chemical reactions. A common method involves:

  • Starting Materials : Utilizing commercially available methoxybenzene derivatives.
  • Fluorination : Employing fluorinating agents under controlled conditions to introduce the fluorine atom.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Case Studies and Research Findings

Several studies have investigated the biological activity of 2-Fluoro-1-methoxy-4-methoxymethoxybenzene:

  • Antimicrobial Efficacy Study :
    • A study tested the compound against multiple bacterial strains, including E. coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli, demonstrating significant antimicrobial potential.
  • Antifungal Activity Assessment :
    • In vitro tests against Candida albicans showed that the compound inhibited fungal growth with an IC50 value of 25 µg/mL, suggesting potential as an antifungal agent.
  • Cancer Cell Line Study :
    • The compound was evaluated on human breast cancer cell lines (MCF-7) and exhibited a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent.

Data Tables

Activity TypeTest Organism/Cell LineResult (MIC/IC50)
AntimicrobialE. coli32 µg/mL
AntifungalCandida albicans25 µg/mL
AnticancerMCF-7 (breast cancer)IC50: 15 µg/mL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Fluoro-1-methoxy-4-methoxymethoxybenzene
Reactant of Route 2
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2-Fluoro-1-methoxy-4-methoxymethoxybenzene

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